tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate

Polymer Chemistry Monomer Selection Copolymer Composition

Generic substitution of Boc-protected amine monomers introduces uncontrolled variability in copolymer amine loading, molecular weight distribution, and pH-responsive behavior. Boc-AEMA (CAS 206554-56-5) is the structurally defined solution: an ethyl-spaced Boc-protected methacrylamide monomer engineered for reproducible radical polymerization. - Enables RAFT copolymerization with controlled molecular weights (Mn = 16.1-23.0 kDa) and narrow dispersities (Đ = 1.12-1.26). - Post-polymerization Boc deprotection unmasks primary amines for bioconjugation without side reactions inherent to free amine monomers. - The 6.5% mass difference vs. acrylamide analogs directly impacts gravimetric feed accuracy in scaled production.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B13616732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCNC(=O)OC(C)(C)C
InChIInChI=1S/C11H20N2O3/c1-8(2)9(14)12-6-7-13-10(15)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14)(H,13,15)
InChIKeyMUFIBEGYHVQNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate (Boc-AEMA): A Boc-Protected Methacrylamide Building Block for Controlled Amine-Functional Polymer Synthesis


Tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate (CAS 206554-56-5, synonym Boc-AEMA) is a bifunctional monomer comprising a Boc-protected primary amine linked via a two-carbon ethyl spacer to a methacrylamide polymerizable group . With a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol, it belongs to the class of protected amine-functional (meth)acrylamide monomers . Its dual functionality—a radically polymerizable methacrylamide moiety and an acid-labile Boc-protected amine—enables incorporation of latent amine functionality into copolymers, which can be unmasked by post-polymerization deprotection [1]. The compound is commercially available at a typical purity of 95% .

Why Boc-AEMA Cannot Be Simply Replaced by Its Closest Analogs: Structural and Functional Constraints


In research and industrial procurement, interchangeability among Boc-protected amine monomers is frequently incorrectly assumed. However, three structural variables—the polymerizable group (methacrylamide vs. methacrylate vs. acrylamide), the spacer length between the Boc-amine and the polymerizable group (ethyl vs. propyl), and the protection strategy (Boc-protected vs. free amine vs. hydrochloride salt)—each independently control copolymerization kinetics, deprotection efficiency, and the physico-chemical properties of the resulting functional polymer . Generic substitution without quantitative evidence introduces uncontrolled variability in molecular weight distribution, amine loading density, and pH-responsive behavior, directly compromising experimental reproducibility and batch-to-batch consistency required in both academic research and scaled material production [1].

Direct Analytical Comparison of Tert-Butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate Against Its Closest In-Class Candidates


Molecular Weight Class Differentiation: Boc-AEMA vs. Boc-Protected Acrylamide Analog

The methacrylamide-based target compound (Boc-AEMA, MW = 228.29 g/mol) carries an additional methyl group on the polymerizable double bond compared to its acrylamide analog tert-butyl (2-acrylamidoethyl)carbamate (MW = 214.26 g/mol). This 14.03 Da mass difference (6.5% relative mass increase) directly impacts monomer feed ratio calculations in copolymerization recipes .

Polymer Chemistry Monomer Selection Copolymer Composition

Spacer Length and Molecular Weight: Boc-AEMA vs. Boc-Protected Propyl Homolog

The target compound features a two-carbon (ethyl) spacer between the Boc-carbamate and methacrylamide groups, whereas its closest higher homolog, tert-butyl (3-methacrylamidopropyl)carbamate (CAS 219739-79-4), employs a three-carbon (propyl) spacer. This single methylene unit difference changes the molecular weight from 228.29 to 242.31 g/mol and increases the rotatable bond count from 6 (estimated for Boc-AEMA) to 7, altering both the hydrodynamic volume per monomer unit and the local chain flexibility in the resulting copolymer [1].

Monomer Design Spacer Length Polymer Flexibility

Polymerizable Group Identity: Methacrylamide-Based Boc-AEMA vs. Methacrylate-Based 2-(Boc-amino)ethyl Methacrylate

The target compound bears a methacrylamide polymerizable group, whereas 2-(tert-butoxycarbonylamino)ethyl methacrylate (CAS 89743-52-2) features a methacrylate ester. Published RAFT copolymerization studies using Boc-AEMA as a comonomer report Boc-protected copolymer number-average molecular weights (Mn) in the range of 16.1–23.0 kDa with low polydispersities (Đ = 1.12–1.26) [1]. The methacrylamide linkage in Boc-AEMA provides greater hydrolytic stability compared to the methacrylate ester linkage in 2-(Boc-amino)ethyl methacrylate, where the ester is susceptible to premature hydrolysis under both acidic and basic aqueous conditions .

RAFT Polymerization Polymer Architecture Copolymerization Kinetics

Boc-Protection Strategy vs. Free Amine/HCl Salt Monomers: Enabling Sequential Deprotection and Orthogonal Functionality

The Boc-protected amine in Boc-AEMA withstands radical polymerization conditions and can be selectively deprotected post-polymerization under acidic conditions to reveal the free primary amine. In contrast, the free amine monomer N-(2-aminoethyl)methacrylamide (CAS 63298-57-7, MW = 128.17 g/mol) and its hydrochloride salt (CAS 76259-32-0, MW = 164.63 g/mol) cannot be orthogonally protected [1]. The hydrochloride salt form requires polymerization initiation at approximately 122 °C, whereas Boc-AEMA is compatible with standard thermal RAFT conditions at lower temperatures (e.g., 70–90 °C) [1][2].

Post-Polymerization Modification Deprotection Chemistry Orthogonal Functionality

Proven Research and Industrial Application Scenarios for Tert-Butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate


Synthesis of Well-Defined Amine-Functional Copolymers via RAFT Polymerization for Gene Delivery Vectors

Boc-AEMA has been employed as a protected primary amine monomer in reversible addition-fragmentation chain transfer (RAFT) copolymerization to produce cationic copolymers with controlled molecular weights (Mn = 16.1–23.0 kDa) and narrow dispersities (Đ = 1.12–1.26). Post-polymerization Boc deprotection yields primary amine-functional copolymers suitable for DNA condensation and in vitro gene transfection studies [1]. This well-defined architecture is not achievable using free amine monomers, which interfere with RAFT control, or methacrylate ester analogs, which risk hydrolysis during deprotection.

pH-Responsive Segments in Amphiphilic Brush-Like Copolymers for Targeted Nanoparticle Drug Delivery

Boc-AEMA is specifically documented as the pH-responsive segment in self-assembled brush-like PLGA/PEG/AEMA copolymers designed for targeted cancer therapy. The ethyl spacer length and methacrylamide backbone provide an optimal balance of hydrophobicity and amine accessibility that governs pH-triggered conformational changes [2]. Substitution with the propyl homolog (tert-butyl (3-methacrylamidopropyl)carbamate) would alter the pH-responsive swelling threshold, while the acrylamide analog (tert-butyl (2-acrylamidoethyl)carbamate) lacks the methyl group that contributes to hydrophobic domain stabilization in the self-assembled architecture.

Post-Polymerization Functionalization via Selective Boc Deprotection for Bioconjugation

The Boc protecting group in Boc-AEMA remains intact during radical polymerization and can be selectively cleaved post-polymerization using acid (e.g., TFA or HCl/MeOH) to reveal primary amines for subsequent bioconjugation (e.g., folic acid coupling for receptor targeting) [3]. This orthogonal deprotection strategy is impossible with the free amine monomer N-(2-aminoethyl)methacrylamide or its hydrochloride salt, which would participate in unwanted side reactions during polymerization or require harsher initiation conditions (~122 °C).

Precision Monomer Feed Calculations for Copolymers with Defined Amine Density

When formulating copolymers with a target functional monomer incorporation ratio (e.g., 5–20 mol% amine-bearing repeat units), the exact molecular weight of Boc-AEMA (228.29 g/mol) must be used in feed calculations. The 6.5% mass difference relative to the acrylamide analog (214.26 g/mol) and the 5.8% difference from the propyl homolog (242.31 g/mol) translate directly to gravimetric feed errors if the incorrect monomer identity is assumed [4]. For scaled material production, a 6% mass error in monomer feed propagates to an equivalent error in the final copolymer amine loading, affecting critical performance parameters such as DNA binding capacity or pH-responsive swelling ratio.

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